Tyrphostin AG-490 is a synthetic compound that belongs to the tyrphostin family of tyrosine kinase inhibitors. [, , ] It has been widely used in scientific research to investigate the role of tyrosine kinases in various cellular processes. [, , ] Tyrphostin AG-490 is known for its inhibitory activity against Janus kinase 2 (JAK2), [, , , , , , , , , , , , ] a tyrosine kinase involved in cytokine signaling. [, , ]
AG-490, with the chemical structure denoted by the CAS number 133550-30-8, is sourced from various chemical suppliers, including MedChem Express and APExBIO . It is classified as a small molecule inhibitor that targets specific signaling pathways, particularly those involving Janus kinases and signal transducer and activator of transcription proteins.
The synthesis of AG-490 has been documented in various studies, typically involving multi-step organic reactions. The initial steps often include the preparation of a substituted phenyl ring followed by functionalization to introduce the requisite amine groups. Specific methodologies may vary, but the general approach involves:
Technical details regarding reaction conditions, solvents used, and yields can be found in specialized chemical literature.
AG-490 has a distinctive molecular structure characterized by a phenyl group linked to an imidazole ring. The molecular formula is C₁₃H₁₅N₃O, and it has a molecular weight of approximately 229.28 g/mol. The structural analysis reveals:
Crystallographic data may be referenced from databases such as the Cambridge Structural Database for more detailed insights into its three-dimensional conformation.
AG-490 primarily functions through competitive inhibition of Janus kinases. The key reactions include:
Experimental setups often involve Western blotting techniques to quantify changes in protein phosphorylation states post-treatment with AG-490 .
The mechanism through which AG-490 exerts its effects involves several steps:
Quantitative data from studies indicate significant reductions in phosphorylated STAT3 levels following AG-490 treatment across various cell lines.
AG-490 exhibits several notable physical and chemical properties:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) can provide additional insights into its properties.
AG-490 has diverse applications in scientific research:
The versatility of AG-490 underscores its importance as a research tool in elucidating cellular signaling pathways and developing novel therapeutic strategies.
AG-490 (Tyrphostin B42) is a synthetic tyrosine kinase inhibitor that selectively targets the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Its primary mechanism involves competitive binding at the ATP-binding site of JAK2, disrupting kinase activation and subsequent phosphotransferase activity. This inhibition prevents the phosphorylation of downstream STAT transcription factors, particularly STAT3 and STAT5a/b, which are critical for transmitting cytokine signals from membrane receptors to the nucleus [1] [4]. In cerebral ischemia/reperfusion injury models, AG-490 administration significantly reduces phosphorylation levels of JAK2, JAK3, and STAT3, correlating with diminished neuronal apoptosis and infarct volume [4] [6]. The blockade of this pathway also suppresses transcription of STAT3-dependent genes involved in cell survival (e.g., Bcl-2), angiogenesis (e.g., VEGF), and inflammation (e.g., IL-6) [3] [5].
Table 1: AG-490 Effects on Kinase Phosphorylation in Disease Models
Disease Model | Target Kinase | Reduction in Phosphorylation | Functional Outcome |
---|---|---|---|
Cerebral Ischemia | JAK2/JAK3/STAT3 | 60-75% | ↓ Neuronal apoptosis, ↑ Neuroprotection [4] |
Keloid Fibroblasts | JAK2/STAT3 | 80-90% | ↓ Fibroblast proliferation, ↓ Collagen synthesis [3] |
Prostate Cancer (LNCaP) | STAT3 | 70% | ↓ Cell viability, ↑ Caspase-3 activity [5] |
T-cell Leukemia | STAT3 | 95% | ↑ TRAIL-induced apoptosis [7] |
AG-490 directly impedes JAK2 autophosphorylation at tyrosine residues (e.g., Tyr1007/1008), essential for kinase activation. This suppression extends to JAK3 in immune cells, though with lower affinity [6] [7]. Consequently, STAT proteins fail to dimerize and translocate to the nucleus. In TRAIL-resistant prostate cancer cells, AG-490 (50 µM) reduces STAT3 phosphorylation by 70%, synergizing with TRAIL to induce apoptosis via caspase-3/8/9 activation [5]. Similarly, in keloid fibroblasts, AG-490 (25–100 µM) inhibits STAT3 phosphorylation in a concentration-dependent manner, inducing G1 cell cycle arrest and downregulating cyclin D1 and connective tissue growth factor (CTGF) [3]. The inhibitor also blocks STAT5a/b activation in leukemic cells, critical for survival signals mediated by IL-7 and other cytokines [7].
AG-490 exhibits higher specificity for JAK2 (IC₅₀ ≈ 10–50 µM) than JAK1 or Tyk2 (IC₅₀ > 100 µM). Kinase profiling reveals 5–10-fold selectivity for JAK2 over JAK1 in glioblastoma and leukemia models [5] [7]. This selectivity arises from structural differences in the ATP-binding pocket: JAK2’s Leu855 residue facilitates stronger hydrophobic interactions with AG-490’s benzyl ring than JAK1’s Glu966. However, at high concentrations (>75 µM), AG-490 may inhibit JAK3 due to shared catalytic domains with JAK2 [7]. Notably, AG-490 does not significantly affect receptor tyrosine kinases (e.g., EGFR) or Src-family kinases, underscoring its relative specificity [1].
AG-490 amplifies extrinsic and intrinsic apoptotic pathways through JAK-STAT inhibition. In cancer cells, STAT3 blockade downregulates antiapoptotic proteins (cIAP-1, cIAP-2, MCL-1) and upregulates proapoptotic caspases [5] [7]. For example, AG-490 sensitizes T-cell leukemia cells to TRAIL by reducing cIAP-1/2 mRNA expression by 60–80%, enabling caspase-8 activation [7]. In neuronal contexts, AG-490’s suppression of the JAK2/STAT3 pathway during cerebral ischemia reduces expression of Fas, Bax, and cleaved caspase-3 while upregulating neurotrophins (BDNF, NT3) [4] [6]. This crosstalk intersects with NF-κB and MAPK pathways: In sepsis-induced brain damage, AG-490 inhibits TLR4/NF-κB signaling, lowering TNF-α and IL-6 production [8].
Table 2: AG-490-Mediated Regulation of Apoptotic Genes
Cell Type | Antiapoptotic Targets ↓ | Proapoptotic Targets ↑ | Functional Impact |
---|---|---|---|
T-cell Leukemia | cIAP-1, cIAP-2, MCL-1 | Caspase-8, Caspase-9 | ↑ TRAIL sensitivity [7] |
Keloid Fibroblasts | Bcl-2, CTGF | TIMP-2, Caspase-3 | ↓ Invasion, ↓ ECM remodeling [3] |
Cerebral Neurons | p-BAD, p-Bax | BDNF, TrkB | ↓ Oxidative stress, ↑ Neuroprotection [6] |
Prostate Cancer | Survivin, VEGF | Caspase-3, Fas | ↓ Angiogenesis, ↑ Apoptosis [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7